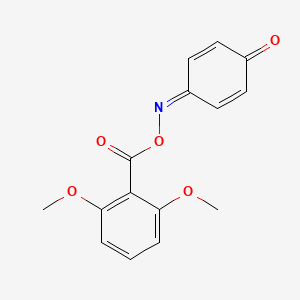
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPOP is a derivative of the amino acid phenylalanine and has been synthesized using different methods.
科学的研究の応用
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been used in various scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of this compound to label amino acid residues in proteins and then subjecting them to proteolytic digestion and mass spectrometry analysis to determine the solvent accessibility and conformational changes of the labeled residues. This compound has also been used to study protein-protein interactions and protein-ligand interactions. In structural biology, this compound has been used to study the conformational changes of proteins upon ligand binding and to determine the binding sites of small molecules on proteins.
作用機序
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide reacts with amino acid residues in proteins, particularly with solvent-exposed residues, to form adducts that can be detected and analyzed using mass spectrometry. The reaction mechanism involves the formation of a radical intermediate that can abstract a hydrogen atom from the amino acid residue, leading to the formation of a covalent bond between this compound and the residue.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound and does not have any known physiological effects. However, its reaction with amino acid residues in proteins can affect their conformation and function, which can have downstream effects on cellular processes and signaling pathways.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments, including its high reactivity and selectivity towards amino acid residues, its compatibility with mass spectrometry analysis, and its ability to label proteins in their native state. However, this compound also has some limitations, including its sensitivity to reaction conditions, its potential for non-specific labeling, and its limited ability to label buried residues in proteins.
将来の方向性
There are several future directions for the use of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide in scientific research. These include the development of new labeling strategies and purification methods to improve the yield and purity of this compound, the application of this compound to study protein dynamics and interactions in living cells, and the integration of this compound with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information of proteins. Additionally, this compound can be used to study the effects of post-translational modifications on protein structure and function and to identify new drug targets and inhibitors.
合成法
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be synthesized using different methods, including the reaction of 2-fluoroaniline and 4-fluorobenzaldehyde in the presence of a catalyst, such as potassium carbonate, followed by the reaction with 4-oxobutanoic acid. Another method involves the reaction of 2-fluorobenzoic acid and 4-fluorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with 4-oxobutanoic acid. The yield and purity of this compound depend on the reaction conditions and purification methods used.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZJYVZOQJFWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
